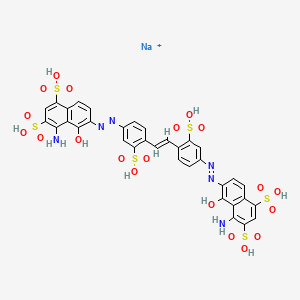
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of benzoic acid, modified with dichlorophenoxy and nitro groups, and is often used in its potassium salt form for enhanced solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt typically involves several steps:
Chlorination: The addition of chlorine atoms to the phenoxy group.
Potassium Salt Formation: The final step involves converting the compound into its potassium salt form for better solubility.
Industrial Production Methods
Industrial production often employs large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential herbicide.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit plant growth.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often leading to the generation of reactive oxygen species that can damage cellular components. The dichlorophenoxy group enhances its ability to interact with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitro group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxy structure but different substituents.
Uniqueness
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is unique due to the presence of both nitro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more effective in various applications compared to its analogs.
Propriétés
Numéro CAS |
53775-55-6 |
|---|---|
Formule moléculaire |
C13H6Cl2KNO5 |
Poids moléculaire |
366.19 g/mol |
Nom IUPAC |
potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |
Clé InChI |
BYEJYKXXMSURIM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



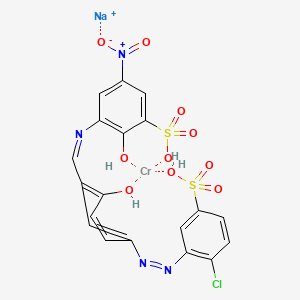
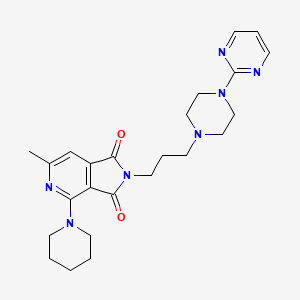


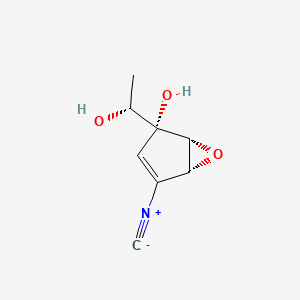

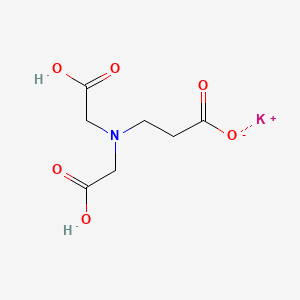

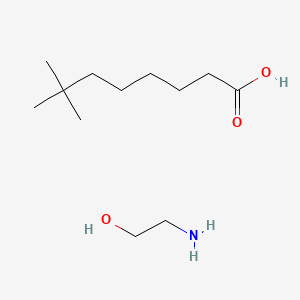

![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
